Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the esterification of the amine with methyl chloroformate to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Scientific Research Applications
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders. The compound’s unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels in the brain, which is particularly relevant in the treatment of neurological disorders .
Comparison with Similar Compounds
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride can be compared to similar compounds such as:
Methyl 3-amino-3-(2-fluoro-4-methylphenyl)propanoate: This compound has a similar structure but differs in the position of the fluorine and methyl groups, which can affect its chemical and biological properties.
Methyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate: Another structurally similar compound with variations in the position of substituents, leading to different reactivity and applications.
The uniqueness of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development .
Biological Activity
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is a compound that has attracted attention in medicinal chemistry due to its unique structural features, including an amino group, a fluorinated aromatic ring, and a methyl ester group. Its molecular formula is C11H15ClFNO2 with a molecular weight of approximately 247.69 g/mol. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.
The compound's structure facilitates various interactions with biological molecules:
- Amino Group : Capable of forming hydrogen bonds.
- Fluorinated Aromatic Ring : Engages in π-π stacking interactions, which may influence receptor binding and enzyme activity.
Biological Activity Overview
Research indicates that methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride exhibits significant biological activity through the modulation of enzyme activity and receptor interactions. The following sections detail specific areas of biological activity.
Enzyme Modulation
Studies have shown that this compound can modulate enzyme activity by binding at active sites or altering protein conformations. For example, it has been observed to interact with various enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting specific biochemical pathways .
Anticancer Potential
The compound's ability to inhibit specific protein interactions has been explored in cancer research. For instance, it has been identified as a potential inhibitor of PRMT5, which is implicated in several cancers with genetic aberrations such as MTAP deletions. In vitro studies demonstrated that compounds targeting PRMT5 can selectively inhibit the growth of MTAP-deleted cancer cells .
Case Study 1: Anticancer Activity
A study focused on the development of small molecules targeting PRMT5 highlighted the potential of methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride as a lead compound. The research involved screening for inhibitors with IC50 values indicating effective inhibition of PRMT5 activity. The findings suggested that modifications to the compound could enhance its potency against cancer cell lines .
Case Study 2: Enzyme Interaction Studies
Another investigation assessed the interaction of this compound with various enzymes using surface plasmon resonance (SPR) techniques. The results indicated that methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride could effectively bind to target enzymes, leading to altered enzymatic activity and suggesting its role as a potential therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride stands out among similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride | C11H16ClNO2 | Different aromatic substitution pattern |
Methyl (S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride | C11H15ClFNO2 | Substituted chlorine atom instead of fluorine |
(S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride | C11H14ClFNO2 | Lacks methyl ester functionality |
This table illustrates the unique combination of functional groups in methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride that enhances its biological activity compared to structurally similar compounds .
Properties
CAS No. |
2250242-08-9 |
---|---|
Molecular Formula |
C11H15ClFNO2 |
Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H |
InChI Key |
YCCYGTNLGFSVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CC(=O)OC)N.Cl |
Origin of Product |
United States |
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